
An In-depth Technical Guide to 1-Chloro-2,2-
dimethylpentane

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 1-Chloro-2,2-dimethylpentane

Cat. No.: B13172872

Get Quote

CAS Number: 128399-41-7

This technical guide provides a comprehensive overview of 1-Chloro-2,2-dimethylpentane, a

halogenated alkane of interest to researchers, scientists, and professionals in drug

development. Due to the limited availability of direct experimental data for this specific

compound, this guide leverages established chemical principles and data from analogous

structures, particularly neopentyl halides, to provide a thorough understanding of its properties,

synthesis, and reactivity.

Physicochemical Properties
Quantitative data for 1-Chloro-2,2-dimethylpentane is primarily based on computational

models. These properties are summarized in the table below for easy reference and

comparison.
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Property Value Source

CAS Number 128399-41-7 ChemScene[1]

Molecular Formula C₇H₁₅Cl PubChem[2]

Molecular Weight 134.65 g/mol PubChem[2]

IUPAC Name 1-chloro-2,2-dimethylpentane PubChem[2]

Canonical SMILES CCCC(C)(C)CCl PubChem[2]

LogP (calculated) 3.4 PubChem[2]

Topological Polar Surface Area 0 Å² PubChem[2]

Number of Rotatable Bonds 3 ChemScene[1]

Synthesis of 1-Chloro-2,2-dimethylpentane
While specific experimental protocols for the synthesis of 1-Chloro-2,2-dimethylpentane are

not readily available in the literature, two primary methods can be proposed based on the

synthesis of analogous neopentyl halides.

From 2,2-dimethylpentan-1-ol
The conversion of the corresponding primary alcohol, 2,2-dimethylpentan-1-ol, to the chloride

is a plausible synthetic route. However, methods that proceed through a carbocation

intermediate (such as reaction with concentrated HCl) are likely to be unsuccessful due to the

high propensity of the initially formed primary carbocation to undergo a 1,2-hydride or 1,2-alkyl

shift to form a more stable tertiary carbocation. This would lead to a mixture of rearranged

isomeric chlorides instead of the desired product.

A more promising approach involves the use of reagents that favor an Sₙ2 mechanism and

minimize carbocation formation.

Experimental Protocol (Analogous to Neopentyl Chloride Synthesis):

A recommended method for converting neopentyl-type alcohols to chlorides without

rearrangement is the use of thionyl chloride (SOCl₂) in the presence of a non-nucleophilic base
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like pyridine.[3]

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser,

and a dropping funnel, place 2,2-dimethylpentan-1-ol and a suitable solvent such as diethyl

ether or dichloromethane. The apparatus should be protected from atmospheric moisture.

Reagent Addition: Cool the flask in an ice bath. Slowly add a solution of thionyl chloride in

the same solvent from the dropping funnel. Pyridine may be added to the reaction mixture to

neutralize the HCl generated.

Reaction: After the addition is complete, allow the mixture to warm to room temperature and

then gently reflux for a period to ensure complete reaction. The progress of the reaction can

be monitored by thin-layer chromatography (TLC).

Work-up: Upon completion, the reaction mixture is cooled and then carefully poured into ice

water to quench any remaining thionyl chloride. The organic layer is separated, washed with

a dilute solution of sodium bicarbonate and then with brine, dried over an anhydrous salt

(e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

Purification: The crude product can be purified by fractional distillation to yield 1-Chloro-2,2-
dimethylpentane.

Free Radical Chlorination of 2,2-dimethylpentane
Another potential synthetic route is the free-radical chlorination of 2,2-dimethylpentane. This

method involves the reaction of the alkane with chlorine gas (Cl₂) under UV light or with a

radical initiator. While this method can produce the desired product, it typically results in a

mixture of monochlorinated isomers, as the chlorine radical can abstract any of the hydrogen

atoms in the starting material. The selectivity of free-radical chlorination is generally low.[4][5][6]

[7]

Experimental Protocol (General Procedure):

Reaction Setup: A solution of 2,2-dimethylpentane in a suitable inert solvent (e.g., carbon

tetrachloride, although its use is now restricted) is placed in a reaction vessel equipped with

a gas inlet, a condenser, and a magnetic stirrer. The vessel should be made of a material

that is transparent to UV light if photochemical initiation is used.
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Initiation: The reaction is initiated by irradiating the mixture with a UV lamp or by adding a

radical initiator such as azobisisobutyronitrile (AIBN) and heating.

Chlorination: Chlorine gas is bubbled through the solution at a controlled rate. The reaction is

typically exothermic and may require cooling to maintain a desired temperature.

Monitoring: The reaction is monitored by gas chromatography (GC) to determine the

composition of the product mixture.

Work-up and Purification: Once the desired level of conversion is reached, the excess

chlorine is removed, and the reaction mixture is washed to remove any HCl formed. The

resulting mixture of chlorinated alkanes is then separated by fractional distillation to isolate 1-
Chloro-2,2-dimethylpentane.

Predicted Spectroscopic Data
No experimental spectra for 1-Chloro-2,2-dimethylpentane have been published. However,

the expected spectral characteristics can be predicted based on its structure and data from

similar compounds.
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Spectroscopy Predicted Features

¹H NMR

- A triplet corresponding to the terminal methyl

group (C5).- A multiplet for the methylene group

at C4.- A multiplet for the methylene group at

C3.- A singlet for the two equivalent methyl

groups at C2.- A singlet for the methylene group

at C1, deshielded by the chlorine atom.

¹³C NMR

- Five distinct signals for the seven carbon

atoms, with the two methyl groups at C2 being

equivalent. The carbon atom bonded to the

chlorine (C1) would be the most deshielded

among the sp³ carbons.

IR Spectroscopy

- C-H stretching vibrations in the 2850-3000

cm⁻¹ region.- C-H bending vibrations around

1365-1465 cm⁻¹.- A characteristic C-Cl

stretching absorption in the fingerprint region,

typically between 600-800 cm⁻¹.[1][8]

Mass Spectrometry

- A molecular ion peak (M⁺) and an M+2 peak

with an approximate ratio of 3:1, characteristic

of the presence of a single chlorine atom.[1]-

Fragmentation patterns would likely involve the

loss of a chlorine radical and cleavage of the

alkyl chain.

Reactivity and Potential Applications
1-Chloro-2,2-dimethylpentane is a primary alkyl halide. However, the carbon atom beta to the

chlorine is a quaternary carbon, which introduces significant steric hindrance. This structural

feature, characteristic of neopentyl-type halides, has a profound impact on its reactivity.

Nucleophilic Substitution Reactions
Sₙ2 Reactions: Due to the bulky tert-butyl-like group adjacent to the carbon bearing the

chlorine atom, the backside attack required for an Sₙ2 reaction is severely hindered.[9]

Consequently, 1-Chloro-2,2-dimethylpentane is expected to be extremely unreactive
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towards Sₙ2 substitution. Reaction rates can be up to 100,000 times slower than for a simple

primary alkyl halide.[9]

Sₙ1 Reactions: An Sₙ1 reaction would require the formation of a primary carbocation, which

is highly unstable and energetically unfavorable.[10] If forced under Sₙ1 conditions (e.g.,

heating in a polar protic solvent), the reaction would likely be very slow and proceed with

rearrangement of the carbocation intermediate to a more stable tertiary carbocation via a

1,2-alkyl shift.[3]

Elimination Reactions
Given the low reactivity in substitution reactions, elimination reactions may be a more viable

pathway, especially in the presence of a strong, sterically hindered base. An E2 reaction with a

bulky base like potassium tert-butoxide would likely favor the formation of the Hofmann

product, 2,2-dimethylpent-1-ene, by abstracting a proton from the less sterically hindered C1

position.[11]

Grignard Reagent Formation
The formation of a Grignard reagent by reacting 1-Chloro-2,2-dimethylpentane with

magnesium metal is a plausible and useful reaction.[10] This would create a nucleophilic

carbon source that can be used in various carbon-carbon bond-forming reactions, overcoming

the inherent low reactivity of the starting halide in nucleophilic substitutions.

Visualizing Synthetic and Reaction Pathways
The following diagrams illustrate the logical relationships in the synthesis and reactivity of 1-
Chloro-2,2-dimethylpentane.
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Caption: Synthetic pathways to 1-Chloro-2,2-dimethylpentane.
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Caption: Competing reaction pathways for 1-Chloro-2,2-dimethylpentane.

Conclusion
1-Chloro-2,2-dimethylpentane (CAS 128399-41-7) is a sterically hindered primary alkyl

halide. While direct experimental data on this compound is scarce, its chemical behavior can

be reliably predicted based on well-established principles of organic chemistry and data from

analogous neopentyl halides. Its synthesis is challenging due to potential carbocation
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rearrangements and lack of selectivity in free-radical reactions. The compound is expected to

be largely unreactive in standard nucleophilic substitution reactions but may undergo

elimination or form a Grignard reagent. This guide provides a foundational understanding for

researchers interested in the synthesis, reactivity, and potential applications of this and related

sterically encumbered molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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